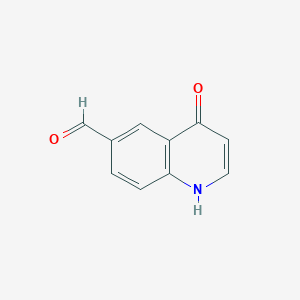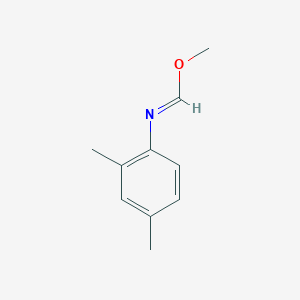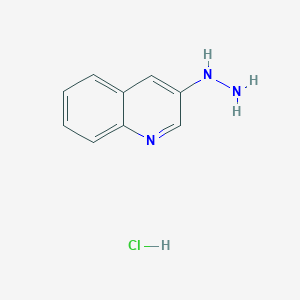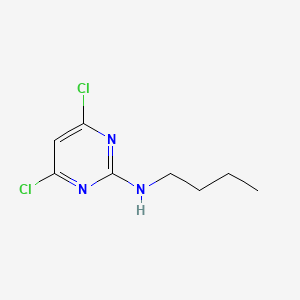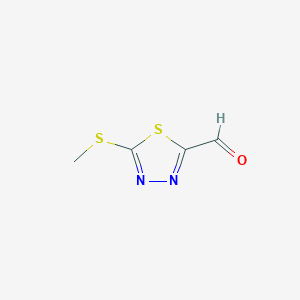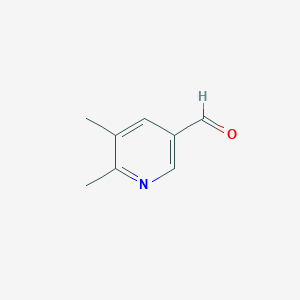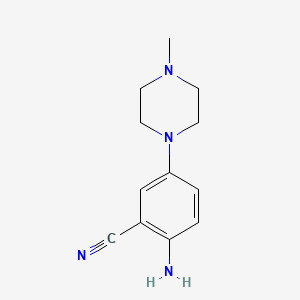
2-AMINO-5-(4-METHYLPIPERAZIN-1-YL)BENZONITRILE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-AMINO-5-(4-METHYLPIPERAZIN-1-YL)BENZONITRILE is an organic compound with the molecular formula C12H16N4. It is a derivative of benzonitrile, featuring an amino group and a piperazinyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-5-(4-METHYLPIPERAZIN-1-YL)BENZONITRILE typically involves the reaction of 2,5-dichlorobenzonitrile with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
2-AMINO-5-(4-METHYLPIPERAZIN-1-YL)BENZONITRILE undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The piperazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-AMINO-5-(4-METHYLPIPERAZIN-1-YL)BENZONITRILE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-AMINO-5-(4-METHYLPIPERAZIN-1-YL)BENZONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-Amino-5-(4-methyl-1-piperazinyl)benzoic acid
- 4-(4-Methylpiperazin-1-yl)methylbenzoic acid
- Benzonitrile, 5-amino-2-(4-methyl-1-piperazinyl)
Uniqueness
2-AMINO-5-(4-METHYLPIPERAZIN-1-YL)BENZONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
属性
分子式 |
C12H16N4 |
|---|---|
分子量 |
216.28 g/mol |
IUPAC 名称 |
2-amino-5-(4-methylpiperazin-1-yl)benzonitrile |
InChI |
InChI=1S/C12H16N4/c1-15-4-6-16(7-5-15)11-2-3-12(14)10(8-11)9-13/h2-3,8H,4-7,14H2,1H3 |
InChI 键 |
CKXHEDCNNBQWSK-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)N)C#N |
规范 SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)N)C#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
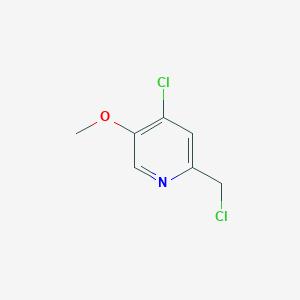
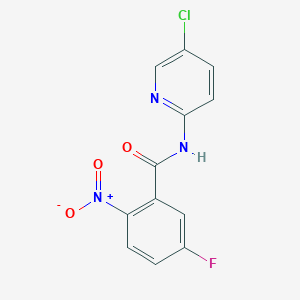



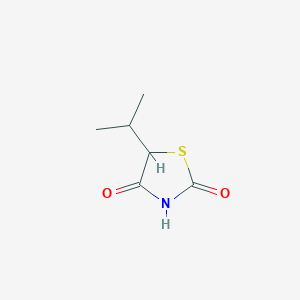
![(4,5,6,7-Tetrahydro-1H-[1,3]diazepin-2-yl)-hydrazine hydrochloride](/img/structure/B1646393.png)

